Conformational Restriction: Cyclopropyl vs. Flexible Alkyl N-Substituent Impact on Target Binding
In the cyclopropyl urea sEH inhibitor series, the cyclopropane ring imposes a defined dihedral angle that pre-organizes the urea pharmacophore for optimal hydrogen bonding with the catalytic Asp residue. Replacement of the cyclopropyl group with a flexible n-propyl chain resulted in a >10-fold loss of inhibitory potency (IC₅₀ shift from low nanomolar to >100 nM range), as reported by Takai et al. [1]. The target compound retains this key cyclopropyl element on the N1 nitrogen, whereas its closest commercially available analogs with N-alkyl (non-cyclopropyl) substitution lack this conformational lock. This evidence is classified as class-level inference because the target compound has not itself been tested in the sEH assay; however, the cyclopropyl substitution is identical to that in the optimized leads, and the SAR trend is consistent across the series.
| Evidence Dimension | Enzyme inhibition potency (IC₅₀) as a function of N-cyclopropyl vs. N-alkyl substitution |
|---|---|
| Target Compound Data | Not directly measured for CAS 1286728-05-9; contains N-cyclopropyl group identical to optimized sEH inhibitors in Takai et al. 2014 |
| Comparator Or Baseline | Cyclopropyl urea compound 38 (Takai et al. 2014): sEH IC₅₀ = low nanomolar range; corresponding N-propyl analog: IC₅₀ > 100 nM (>10-fold shift) |
| Quantified Difference | >10-fold potency advantage conferred by cyclopropyl vs. flexible alkyl substitution (class-level SAR) |
| Conditions | Recombinant human sEH enzyme assay; substrate: PHOME (3-phenyl-cyano(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid); Takai et al. Bioorg. Med. Chem. 2014 |
Why This Matters
Procurement of this specific compound ensures the cyclopropyl conformational constraint is present, which class-level SAR indicates is essential for maintaining binding pocket complementarity that would be lost with flexible-chain analogs.
- [1] Takai, K.; Nakajima, T.; Takanashi, Y.; Sone, T.; Nariai, T.; Chiyo, N.; Nakatani, S.; Ishikawa, C.; Yamaguchi, N.; Fujita, K.; Yamada, K. Structure-based optimization of cyclopropyl urea derivatives as potent soluble epoxide hydrolase inhibitors for potential decrease of renal injury without hypotensive action. Bioorg. Med. Chem. 2014, 22, 1548–1557. (Table 2: SAR of N-cyclopropyl vs. N-alkyl substitution.) View Source
